molecular formula C24H39NO2Si B14626350 N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine CAS No. 57397-03-2

N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine

Katalognummer: B14626350
CAS-Nummer: 57397-03-2
Molekulargewicht: 401.7 g/mol
InChI-Schlüssel: BABKJGXJWIGPIH-NJLGORKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

(Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biology, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to interact with specific molecular targets makes them candidates for drug development .

Industry

In industry, this compound and its derivatives are used in the development of new materials, including polymers and coatings. Their unique chemical properties make them valuable for various industrial applications .

Wirkmechanismus

The mechanism of action of (Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (Z,8R,9S,10R,13S,14S,17S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

CAS-Nummer

57397-03-2

Molekularformel

C24H39NO2Si

Molekulargewicht

401.7 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S)-N-methoxy-10,13,17-trimethyl-17-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-imine

InChI

InChI=1S/C24H39NO2Si/c1-22-13-10-18(25-26-4)16-17(22)8-9-19-20(22)11-14-23(2)21(19)12-15-24(23,3)27-28(5,6)7/h10,13,16,19-21H,8-9,11-12,14-15H2,1-7H3/t19-,20+,21+,22+,23+,24?/m1/s1

InChI-Schlüssel

BABKJGXJWIGPIH-NJLGORKCSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C)O[Si](C)(C)C)CCC4=CC(=NOC)C=C[C@]34C

Kanonische SMILES

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=NOC)C=CC34C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.